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Compound of Interest

2-Chloro-4-isopropoxy-1-
Compound Name:
(trifluoromethoxy)benzene

Cat. No.: B8027838

Get Quote

Executive Summary & Chemical Identity

2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene is a highly specialized halogenated aryl
ether intermediate. It features a unique substitution pattern combining a lipophilic
trifluoromethoxy (-OCF3) group, an electron-withdrawing chlorine atom, and a steric-bulk-
providing isopropoxy group.

This scaffold is primarily utilized in agrochemical discovery (insecticides/herbicides) and
medicinal chemistry (metabolic stability modulation). The trifluoromethoxy group acts as a
"super-halogen," enhancing membrane permeability and metabolic resistance, while the
isopropoxy tail allows for hydrophobic pocket filling in target proteins.

Chemical Profile[1][2][3][4][5]
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Property Data

) 2-Chloro-4-isopropoxy-1-
Chemical Name _
(trifluoromethoxy)benzene

CAS Number 1395039-10-7

Molecular Formula C10H10CIF302

Molecular Weight 254.63 g/mol

SMILES CC(C)OC1=CC(Cl)=C(OC(F)(F)F)C=C1
LogP (Predicted) ~4.2 (High Lipophilicity)

H-Bond Acceptors 2 (Ether oxygens)

H-Bond Donors 0

Rotatable Bonds 2

Structural Analysis & Physiochemical Logic

The molecule's efficacy as a building block stems from the electronic interplay between its
substituents.[1]

e Trifluoromethoxy Group (C-1):

o Effect: Strong inductive electron-withdrawing group (-1) but resonant electron-donating
(+R).

o Utility: Increases lipophilicity (1t = +1.04) significantly more than a methyl group, enhancing
blood-brain barrier (BBB) penetration and bioavailability. It is metabolically robust against
oxidative degradation.

e Chlorine Atom (C-2):

o Effect: Ortho to the OCFs group. It provides steric occlusion, protecting the ether linkage
from enzymatic cleavage. It also modulates the pKa of the ring system, influencing binding
kinetics.
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e |Isopropoxy Group (C-4):
o Effect: Electron-donating (+R).

o Utility: Provides a branched alkyl chain for hydrophobic interactions. The ether linkage is
stable but can be a site for dealkylation by cytochrome P450 enzymes if not sterically
protected.

Synthetic Pathways & Protocols

Since this compound is a specialized intermediate, its synthesis typically follows a
diazotization-hydrolysis-alkylation sequence starting from the corresponding aniline, or a direct
alkylation of the phenol if available.

Retrosynthetic Analysis

The most robust disconnection is at the isopropoxy ether bond, leading back to 3-chloro-4-
(trifluoromethoxy)phenol. This phenol is derived from 3-chloro-4-(trifluoromethoxy)aniline, a
known industrial intermediate.
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Figure 1: Retrosynthetic analysis showing the derivation from basic halo-arenes.
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Figure 1: Retrosynthetic analysis showing the derivation from basic halo-arenes.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

Note: This step converts the commercially available aniline to the phenol.
* Reagents: 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq), H2SOa (35%), NaNOz, Hz20, Urea.
« Diazotization:

o Dissolve aniline in 35% H2S0a4 at 0°C.

o Add aqueous NaNO: dropwise, maintaining temperature <5°C. Stir for 1 hour.
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o Destroy excess nitrous acid with urea.
e Hydrolysis:
o Add the diazonium salt solution dropwise to a boiling solution of 10% H2SO4/H20.

o Critical Control: Maintain vigorous reflux to ensure immediate decomposition of the
diazonium salt to the phenol and prevent side-coupling (azo dye formation).

o Workup: Cool, extract with Dichloromethane (DCM), wash with brine, dry over Na=SOa, and
concentrate.

¢ Yield: Typically 75-85% as a pale yellow oll.

Step 2: Alkylation to Target (Williamson Ether Synthesis)

Note: This step installs the isopropoxy group.

» Reagents: 3-Chloro-4-(trifluoromethoxy)phenol (1.0 eq), 2-Bromopropane (1.2 eq),
Potassium Carbonate (K2COs, 2.0 eq), DMF (Dimethylformamide).

e Procedure:
o Dissolve the phenol in anhydrous DMF (0.5 M concentration).

o Add Kz2COs (finely ground) and stir at room temperature for 30 minutes to generate the
phenoxide anion.

o Add 2-Bromopropane dropwise.

o Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
o Workup:

o Quench with water. Extract with Ethyl Acetate (3x).

o Wash organic layer with LiCl solution (to remove DMF) and brine.

o Dry over MgSOa4 and concentrate in vacuo.
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« Purification: Silica gel column chromatography (Eluent: 100% Hexanes to 5%
EtOAc/Hexanes).

» Validation: *H NMR should show a septet at ~4.5 ppm (OCH(CHs)2) and a doublet at ~1.3
ppm (CHs).

Applications in Drug Discovery (SAR)

This scaffold is a bioisostere for other lipophilic aryl ethers. The specific arrangement of the CI
and OCFs groups creates a unique electrostatic potential map that affects ligand-protein
binding.

Metabolic Stability Logic
The 2-Chloro substituent plays a critical role in blocking metabolic "soft spots.”

o Without CI: The position ortho to the ether (C-3/C-5) is prone to oxidative metabolism.

» With CI (at C-2): The steric bulk prevents hydroxylation at the adjacent site, extending the
half-life (

) of the molecule in microsomes.
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Figure 2: Structure-Activity Relationship (SAR) contribution of each functional group.
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Figure 2: Structure-Activity Relationship (SAR) contribution of each functional group.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b8027838/docs?utm_src=pdf-body-img#technical-guide-2-chloro-4-isopropoxy-1-trifluoromethoxy-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8027838?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Handling, Safety, and Stability
Safety Data Sheet (SDS) Highlights

e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
» Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ether linkage is stable to
hydrolysis but susceptible to strong Lewis acids (e.g., BBr3).

Analytical Validation Parameters
To confirm the identity of CAS 1395039-10-7, ensure the following spectral signatures:
e 'H NMR (CDCI5):

o 1.35 (d, 6H, Isopropyl-CHs)
o 4.48 (sept, 1H, Isopropyl-CH)

o 6.80 - 7.30 (m, 3H, Aromatic protons)
e 19F NMR:
o Single peak at
-58.0 ppm (characteristic of Ar-OCFs3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Buy 4'-Methoxy-3'-(trifluoromethyl)acetophenone | 149105-10-2 [smolecule.com]

 To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-isopropoxy-1-
(trifluoromethoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8027838/docs#technical-guide-2-chloro-4-
isopropoxy-1-trifluoromethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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